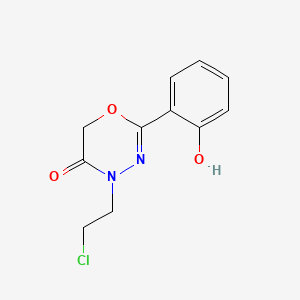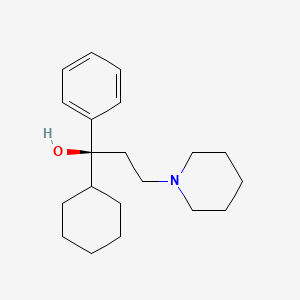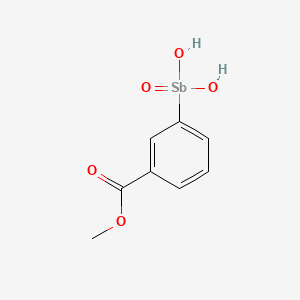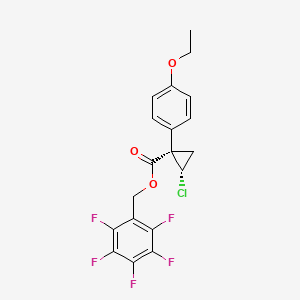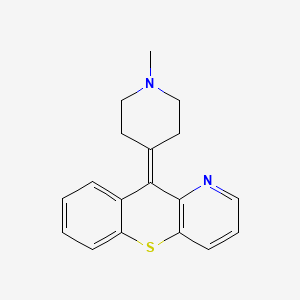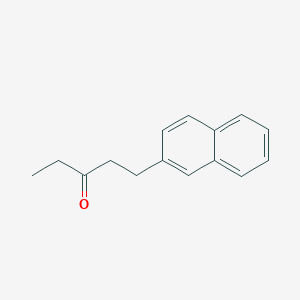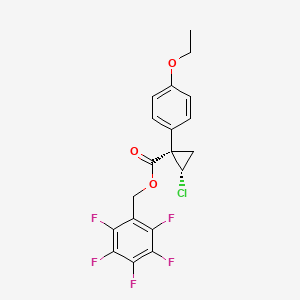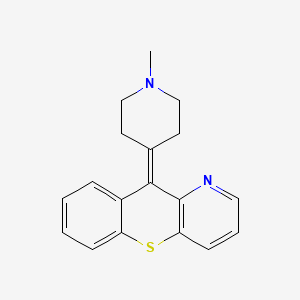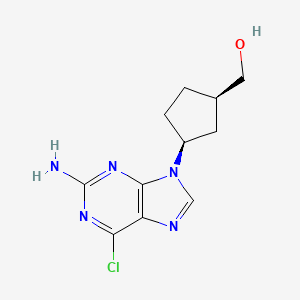
(+-)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is a synthetic compound that belongs to the class of purine analogs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol typically involves multi-step organic synthesis. The starting materials are often commercially available purine derivatives and cyclopentyl intermediates. The key steps may include:
Nucleophilic substitution: Introduction of the amino group at the 2-position of the purine ring.
Cyclization: Formation of the cyclopentyl ring through intramolecular cyclization reactions.
Hydroxylation: Introduction of the carbinol group through hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol can undergo various chemical reactions, including:
Oxidation: The carbinol group can be oxidized to a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to alter the purine ring.
Substitution: The chlorine atom on the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could produce a variety of purine analogs with different functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying nucleic acid interactions and metabolism.
Medicine: Potential antiviral or anticancer agent due to its ability to interfere with DNA and RNA synthesis.
Industry: Possible use in the development of pharmaceuticals or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol likely involves its interaction with nucleic acids. The compound may inhibit enzymes involved in DNA or RNA synthesis, such as polymerases or kinases, leading to disruption of nucleic acid metabolism and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Acyclovir: An antiviral drug that also targets viral DNA polymerase.
6-Mercaptopurine: An anticancer drug that inhibits purine synthesis.
Cladribine: A purine analog used in the treatment of certain leukemias.
Uniqueness
(±)-cis-(3-(2-Amino-6-chloro-9H-purinyl-9-yl)cyclopentyl)carbinol is unique due to its specific structure, which may confer distinct biological activity and selectivity compared to other purine analogs. Its cis-configuration and the presence of both amino and chloro substituents on the purine ring may influence its interaction with biological targets.
Properties
CAS No. |
118237-86-8 |
|---|---|
Molecular Formula |
C11H14ClN5O |
Molecular Weight |
267.71 g/mol |
IUPAC Name |
[(1R,3S)-3-(2-amino-6-chloropurin-9-yl)cyclopentyl]methanol |
InChI |
InChI=1S/C11H14ClN5O/c12-9-8-10(16-11(13)15-9)17(5-14-8)7-2-1-6(3-7)4-18/h5-7,18H,1-4H2,(H2,13,15,16)/t6-,7+/m1/s1 |
InChI Key |
DOKOPGLGDNHBAS-RQJHMYQMSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)N2C=NC3=C2N=C(N=C3Cl)N |
Canonical SMILES |
C1CC(CC1CO)N2C=NC3=C2N=C(N=C3Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
